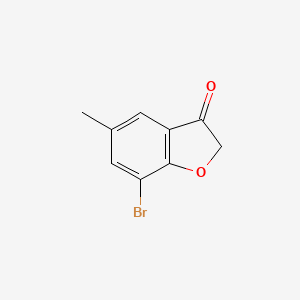

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

Descripción

Structural Characterization and Nomenclature

The structural characterization of this compound is comprehensively defined through multiple molecular descriptors and identification systems. The compound possesses the molecular formula C₉H₇BrO₂ with a precisely determined molecular weight of 227.06 grams per mole. This molecular composition reflects the presence of nine carbon atoms, seven hydrogen atoms, one bromine atom, and two oxygen atoms arranged in the characteristic benzofuranone framework.

The International Union of Pure and Applied Chemistry nomenclature for this compound is established as 7-bromo-5-methyl-1-benzofuran-3(2H)-one, providing a systematic designation that clearly indicates the positions of all substituents relative to the core heterocyclic structure. The Chemical Abstracts Service has assigned the unique registry number 1153450-24-8 to this compound, ensuring its unambiguous identification in chemical databases and literature. Additionally, the Molecular Design Limited number MFCD12187648 provides an alternative cataloguing reference used in various chemical inventory systems.

Table 1: Molecular Identification Data for this compound

The Simplified Molecular Input Line Entry System representation of this compound is documented as O=C1COC2=C(Br)C=C(C)C=C12, providing a linear notation that encodes the complete structural connectivity. This notation system enables computational processing and database searching while maintaining the essential structural information. The International Chemical Identifier string InChI=1S/C9H7BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 offers another standardized representation that includes stereochemical information and connectivity details.

The three-dimensional molecular structure reveals specific spatial arrangements that influence the compound's chemical behavior. The dihydrobenzofuran core maintains a partially saturated heterocyclic framework, with the carbonyl group at position three creating a planar arrangement around the ketone functionality. The bromine substituent at position seven occupies a sterically accessible position that facilitates various substitution reactions, while the methyl group at position five provides moderate steric hindrance that can influence regioselectivity in chemical transformations.

Historical Context in Benzofuran Chemistry

The development of benzofuran chemistry traces its origins to the pioneering work conducted in 1870, when William Henry Perkin first successfully synthesized the benzofuran ring system. This foundational achievement established the groundwork for subsequent investigations into benzofuran derivatives and their synthetic accessibility. Perkin's original methodology involved what became known as the Perkin rearrangement, a coumarin-benzofuran ring contraction reaction that remains an important synthetic transformation in contemporary organic chemistry.

The Perkin rearrangement mechanism involves the treatment of 3-halocoumarins with hydroxide base, resulting in ring fission followed by intramolecular cyclization to form benzofuran-2-carboxylic acids. This transformation proceeds through a two-stage process, beginning with rapid base-catalyzed ring fission of the coumarin substrate, followed by a slower cyclization process that establishes the benzofuran framework. The reaction has been extensively studied using kinetic analyses and Hammett reaction constant determinations, revealing detailed mechanistic insights that have informed modern synthetic approaches.

Table 2: Historical Milestones in Benzofuran Chemistry Development

The evolution of benzofuran synthetic methodology has progressed significantly since Perkin's initial discoveries, incorporating modern catalytic approaches and advanced reaction conditions. Contemporary research has demonstrated that microwave-assisted Perkin rearrangement reactions can achieve high yields of benzofuran-2-carboxylic acids from 3-bromocoumarins with dramatically reduced reaction times, converting processes that traditionally required three hours to efficient five-minute procedures. These technological advances have enhanced the practical accessibility of benzofuran derivatives for research and development applications.

The historical development of benzofuran chemistry has established this heterocyclic framework as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activities. The structural motif has found applications in treating various diseases including diabetes, human immunodeficiency virus infections, tuberculosis, epilepsy, and Alzheimer's disease. Additionally, benzofuran derivatives have proven effective against bacterial, viral, inflammatory, and protozoal diseases, while also serving as enzyme inhibitors and pain management agents.

The synthetic accessibility of benzofuran derivatives has been further enhanced through the development of diverse catalytic methodologies employing transition metals such as palladium, rhodium, ruthenium, gold, and silver. These catalytic approaches have expanded the scope of benzofuran synthesis beyond the classical Perkin rearrangement, enabling the construction of complex substituted derivatives through innovative coupling reactions and cyclization strategies. The continued advancement of synthetic methodology ensures the ongoing relevance of benzofuran chemistry in contemporary research applications.

Propiedades

IUPAC Name |

7-bromo-5-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRFNPSFAATWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153450-24-8 | |

| Record name | 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one generally involves:

- Construction of the benzofuran ring system.

- Introduction of the methyl group at position 5.

- Bromination at position 7.

- Formation of the 3-one (lactone) moiety on the dihydrobenzofuran ring.

The target compound has the molecular formula C9H7BrO2 and a molecular weight of approximately 227.05 g/mol.

Specific Preparation Routes

Bromination of 5-methyl-2,3-dihydro-1-benzofuran-3-one

One straightforward approach involves bromination of the 5-methyl-2,3-dihydro-1-benzofuran-3-one precursor at the 7-position. The bromination typically uses bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions (e.g., in solvents like dichloromethane or acetic acid) at room or slightly elevated temperatures to achieve regioselective substitution.

Multi-step Synthesis from 1,3-Dibromo-2-(2-bromoethoxy)benzene

A more detailed synthetic method reported for related benzofuran derivatives involves:

- Treatment of 1,3-dibromo-2-(2-bromoethoxy)benzene with n-butyllithium in tetrahydrofuran (THF) and hexane at low temperatures (-78 to 0 °C) to induce cyclization and formation of the dihydrobenzofuran ring.

- This reaction yields 7-bromo-2,3-dihydrobenzofuran intermediates in good yields (e.g., 78%).

- Subsequent methylation at position 5 can be achieved by appropriate alkylation methods, although specific methylation protocols for this exact compound are less documented.

- The oxidation to form the 3-one (lactone) moiety can be accomplished by controlled oxidation reactions, possibly using mild oxidants to avoid over-oxidation.

This method relies on careful temperature control and the use of strong bases (n-butyllithium) to generate the organolithium intermediates necessary for cyclization and functionalization.

Reaction Conditions Summary Table

Purification Techniques

- The crude product is typically purified by recrystallization or chromatographic methods such as silica gel column chromatography using gradients of ethyl acetate in hexanes or petroleum ether.

- Purification is crucial to remove unreacted starting materials, side products, and to isolate the regioisomerically pure 7-bromo derivative.

Research Findings and Notes

- The use of strong bases such as n-butyllithium requires strict anhydrous and low-temperature conditions to avoid side reactions and decomposition.

- Bromination reactions must be carefully controlled to prevent polybromination or substitution at undesired positions.

- The TCT-mediated method offers a metal-free, potentially greener alternative for benzofuranone synthesis, though its application to brominated substrates requires further exploration.

- Industrial scale-up may involve multi-step sequences starting from simpler phenolic or halogenated aromatic precursors, with careful optimization of each step for yield and selectivity.

Summary Table of Key Chemical Data

| Parameter | Data |

|---|---|

| Molecular Formula | C9H7BrO2 |

| Molecular Weight | 227.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1153450-24-8 |

| Typical Solvents | THF, hexane, dichloromethane, acetic acid |

| Common Reagents | n-Butyllithium, bromine/NBS, cyanuric chloride, DMSO |

| Typical Temperature Range | -100 °C to reflux (depending on step) |

| Purification | Recrystallization, silica gel chromatography |

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzofuran derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in drug discovery and development due to its potential therapeutic properties:

- Anticancer Activity : Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one have demonstrated inhibitory effects on cancer cell lines such as A2780 (human ovarian cancer) and MCF-7 (breast cancer) with notable growth inhibition rates .

- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Studies have reported that benzofuran derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Biological Research

In addition to its medicinal applications, this compound has been explored for its effects on biological systems:

- Mechanism of Action : The interaction of this compound with specific molecular targets can modulate signaling pathways involved in cell proliferation and apoptosis. This makes it a subject of interest in understanding disease mechanisms at the molecular level .

Synthetic Chemistry

The compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules, enhancing the diversity of chemical libraries for pharmaceutical research. Its unique structure allows for modifications that can lead to novel derivatives with improved biological activity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various benzofuran derivatives, including those related to this compound. The findings revealed that certain derivatives exhibited significant growth inhibition against multiple cancer cell lines, with IC₅₀ values indicating their potency as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of benzofuran compounds demonstrated that derivatives similar to this compound displayed effective inhibition against gram-positive and gram-negative bacteria. The study highlighted the structure–activity relationship (SAR) that correlates specific substituents with enhanced antimicrobial activity .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer and antimicrobial agent; serves as a precursor for drug synthesis |

| Biological Research | Investigated for its mechanism of action in modulating cell signaling pathways |

| Synthetic Chemistry | Used as a building block for synthesizing complex organic molecules |

Mecanismo De Acción

The mechanism of action of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is not well-documented. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes .

Comparación Con Compuestos Similares

Structural and Electronic Differences

Halogen Substituents :

- Bromine (Br) at position 7 in the target compound enables halogen bonding, critical in crystal packing . In contrast, fluorine (F) or chlorine (Cl) at position 5 or 7 (e.g., 5-fluoro or 5-chloro analogs) alters electronegativity, affecting solubility and binding affinity. For instance, 5-fluoro-2-methyl derivatives exhibit improved metabolic stability compared to brominated analogs .

- Dual-halogenated compounds (e.g., 5-chloro-7-fluoro) show synergistic electronic effects, enhancing reactivity in cross-coupling reactions .

- Methoxy (OCH₃) at position 5 introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound. This substitution is linked to selective MAO-B inhibition in related benzofuran derivatives .

Steric Effects :

Crystallographic and Physicochemical Insights

- Crystal Packing : Bromine in the target compound participates in Br⋯O halogen bonds (3.3–3.4 Å), as seen in sulfonated benzofurans, stabilizing supramolecular architectures .

- Thermal Properties : Methyl and tert-butyl substituents increase melting points compared to fluoro analogs, impacting formulation strategies .

Actividad Biológica

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom at the 7th position and a methyl group at the 5th position of the benzofuran ring. Its molecular formula is C10H9BrO2, and it exhibits unique chemical properties that contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.019 mg/mL |

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar benzofuran derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting cell proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

Target Interactions : The compound may interact with specific enzymes or receptors involved in microbial growth and cancer cell proliferation. Similar compounds often form covalent or non-covalent bonds with their targets, altering their function.

Biochemical Pathways : Benzofuran derivatives have been associated with multiple biochemical pathways, including those involved in oxidative stress response and apoptosis. This suggests a multifaceted approach to their biological effects .

Case Studies

Recent studies have highlighted the efficacy of benzofuran derivatives in various biological assays:

- Antimicrobial Efficacy : A study evaluated several benzofuran derivatives against common pathogens, showing that compounds similar to this compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

- Cancer Cell Growth Inhibition : Another investigation demonstrated that certain derivatives could inhibit the growth of A549 lung cancer cells significantly more than non-cancerous fibroblast cells, indicating selective toxicity towards cancer cells .

Q & A

Basic: What are the standard synthetic routes for preparing brominated benzofuran derivatives like 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one?

Answer:

A common method involves oxidation of sulfanyl precursors using reagents like 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane, followed by purification via column chromatography (hexane/ethyl acetate) and crystallization through slow solvent evaporation . For brominated derivatives, bromine is typically introduced via electrophilic substitution or Suzuki coupling, depending on the position. Reaction optimization requires monitoring temperature (e.g., 273 K for controlled oxidation) and stoichiometry to minimize side products .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization of benzofuran derivatives?

Answer:

Key techniques include:

- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., benzofuran ring planarity: mean deviation ~0.010 Å), and intermolecular interactions (e.g., Br⋯O halogen bonds at 3.335 Å) .

- NMR : Assigns substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm).

- Mass spectrometry (MS) : Confirms molecular weight and bromine isotope patterns.

Crystallographic refinement tools like SHELXL-97 are used to model hydrogen atoms via riding constraints (C–H = 0.95–0.98 Å) .

Advanced: How do substituents influence crystal packing and supramolecular interactions in brominated benzofurans?

Answer:

Substituents like bromine and sulfonyl groups dictate crystal architecture through:

- Halogen bonding : Br⋯O interactions (e.g., 3.335 Å, angle 168.67°) stabilize dimers .

- π⋯π stacking : Benzofuran and aryl rings interact with slippages of ~1.8 Å and centroid distances of 3.884 Å .

- Hydrogen bonding : C–H⋯O bonds (Table 1 in ) extend networks into chains or layers.

Methyl groups introduce steric effects, altering dihedral angles (e.g., 77.37° between benzofuran and aryl rings) .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar benzofuran derivatives?

Answer:

Discrepancies in parameters like dihedral angles or bond lengths arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., sulfonyl) vs. electron-donating groups (e.g., methyl) alter conjugation and planarity .

- Crystallization conditions : Solvent polarity (e.g., ethyl acetate vs. hexane) affects packing motifs.

- Refinement protocols : Compare isotropic vs. anisotropic displacement parameters.

Validate data by cross-referencing multiple techniques (e.g., DFT calculations for bond length validation) and replicating crystallization conditions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological potential?

Answer:

- Functionalization : Introduce sulfonyl/sulfinyl groups at position 3 to modulate bioactivity (e.g., antibacterial/antitumor properties in related compounds) .

- Assay selection : Test against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (MTT assays).

- Computational modeling : Use docking studies to predict interactions with target enzymes (e.g., cytochrome P450).

Prioritize derivatives with planar benzofuran cores for enhanced π-stacking in DNA intercalation .

Basic: What are the safety considerations for handling brominated benzofuran derivatives?

Answer:

- Personal protective equipment (PPE) : Use gloves, goggles, and fume hoods due to potential irritancy (no direct data for this compound, inferred from ).

- First aid : For skin contact, wash with water; consult a physician if ingested .

- Waste disposal : Halogenated waste requires incineration or specialized treatment.

Advanced: How can computational methods enhance the study of electronic properties in brominated benzofurans?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., bromine’s electron-withdrawing effect lowers LUMO).

- Molecular dynamics (MD) : Simulate solvent interactions to optimize crystallization.

- Electrostatic potential maps : Identify regions prone to halogen bonding (e.g., Br’s σ-hole) .

Validate computational results against experimental crystallographic data (e.g., bond angles, torsion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.